



Application Notes and Protocols for MI-1 Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1 is a small molecule inhibitor targeting the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) proteins.[1][2] In certain types of acute leukemia, chromosomal translocations of the MLL gene lead to the formation of oncogenic MLL fusion proteins.[3][4] The interaction of these MLL fusion proteins with the scaffold protein Menin is crucial for their leukemogenic activity.[5][6][7] This interaction leads to the aberrant upregulation of downstream target genes, such as HOXA9 and MEIS1, which in turn drives leukemia cell proliferation and blocks differentiation.[1][3][8]

MI-1 and its analogs function by binding to a pocket on Menin that is critical for the interaction with MLL.[2][9] This competitive inhibition disrupts the Menin-MLL complex, leading to the downregulation of HOXA9 and MEIS1 expression, induction of cell differentiation, and ultimately, a reduction in the proliferation of MLL-rearranged leukemia cells.[1][9] These application notes provide detailed protocols for evaluating the in vitro efficacy of **MI-1** and similar Menin-MLL inhibitors.

Data Presentation

The following tables summarize the inhibitory and anti-proliferative activities of **MI-1** and its more potent analogs in various leukemia cell lines.



Table 1: In Vitro Inhibitory Activity of Menin-MLL Inhibitors

Compound	Target	Assay	IC50 (nM)	Reference
MI-1	Menin-MLL Interaction	Fluorescence Polarization	1900	[1]
MI-2	Menin-MLL Interaction	Fluorescence Polarization	446	[9]
MI-2-2	Menin-MLL Interaction	Fluorescence Polarization	46	[9]
MI-463	Menin-MLL4–43 Interaction	Fluorescence Polarization	32	[10]
MI-503	Menin-MLL4–43 Interaction	Fluorescence Polarization	33	[10]
MI-1481	Menin-MLL1 Interaction	Fluorescence Polarization	3.6	[10]
MI-3454	Menin-MLL1 Interaction	Fluorescence Polarization	4.5	[11]

Table 2: Anti-proliferative Activity of Menin-MLL Inhibitors in Leukemia Cell Lines



Cell Line	MLL Status	Compound	GI50 (nM)	Assay Duration	Reference
MV4;11	MLL-AF4	MI-503	~250-570	7 days	[3]
MI-3454	7-27	7 days	[12]		
MOLM-13	MLL-AF9	MI-503	~250-570	7 days	[3]
MI-3454	7-27	7 days	[12]		
KOPN-8	MLL-ENL	MI-503	~250-570	7 days	[3]
MI-3454	7-27	7 days	[12]		
SEM	MLL-AF4	MI-503	~250-570	7 days	[3]
MI-3454	7-27	7 days	[12]		
RS4-11	MLL-AF4	MI-3454	7-27	7 days	[12]
K562	No MLL translocation	MI-3454	>100-fold higher	7 days	[12]
U937	No MLL translocation	MI-3454	>100-fold higher	7 days	[12]

Experimental Protocols

Herein are detailed methodologies for key experiments to characterize the activity of **MI-1** and its analogs.

Protocol 1: Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the ability of a compound to inhibit the binding of a fluorescently labeled MLL peptide to the Menin protein.

Materials:

• Purified recombinant human Menin protein



- Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL)
- Assay Buffer: 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mg/mL BSA
- MI-1 or analog compound
- DMSO (for compound dilution)
- · Black, low-binding 384-well plates

Procedure:

- Prepare a stock solution of the MI-1 compound in DMSO.
- Create a serial dilution of the compound in the Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
- In a 384-well plate, add the diluted compound or vehicle control.
- Add the fluorescein-labeled MLL peptide to each well at a final concentration of 1-5 nM.
- Initiate the binding reaction by adding the Menin protein to each well at a final concentration that results in a significant polarization signal (typically in the low nanomolar range).
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Measure the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.
- Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of **MI-1** on the metabolic activity of leukemia cells, which is an indicator of cell viability and proliferation.

Materials:



- MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines (e.g., K562, U937)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
- MI-1 or analog compound
- DMSO
- 96-well clear flat-bottom tissue culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Microplate spectrophotometer

Procedure:

- Culture cells to the exponential growth phase.
- Seed the cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 μL of complete medium.[13]
- Prepare serial dilutions of MI-1 in the complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Add 100 μL of the diluted compound or vehicle control to the respective wells.
- Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.
- Add 20 μL of MTT solution to each well and incubate for an additional 4 hours.
- Centrifuge the plate (for suspension cells) and carefully remove the supernatant.
- Add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate at room temperature in the dark for 2-4 hours, with gentle shaking.



- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to the vehicle-treated cells and fitting to a dose-response curve.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol measures the mRNA expression levels of MLL target genes, HOXA9 and MEIS1, following treatment with **MI-1**.

Materials:

- Leukemia cells treated with MI-1 or vehicle control
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
- Real-time PCR instrument

Procedure:

- Treat leukemia cells with an effective concentration of **MI-1** (e.g., at or above the GI50 value) and a vehicle control for 48-72 hours.
- Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
- · Assess RNA quality and quantity.
- Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.



- Set up the qPCR reaction with the appropriate master mix, cDNA, and primers for the target genes and the housekeeping gene.
- Perform the qPCR reaction using a standard thermal cycling protocol.
- Analyze the data using the $\Delta\Delta$ Ct method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Protocol 4: Co-Immunoprecipitation (Co-IP) for Menin-MLL-AF9 Interaction

This assay is used to demonstrate that **MI-1** disrupts the interaction between Menin and an MLL fusion protein (e.g., MLL-AF9) within the cellular context.

Materials:

- HEK293T cells or a relevant leukemia cell line
- Expression vector for a tagged MLL fusion protein (e.g., Flag-MLL-AF9)
- Transfection reagent
- MI-1 or analog compound
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-Flag antibody (for immunoprecipitation)
- Anti-Menin antibody (for western blotting)
- Anti-MLL (or anti-AF9) antibody (for western blotting)
- Protein A/G magnetic beads
- SDS-PAGE and western blotting reagents and equipment

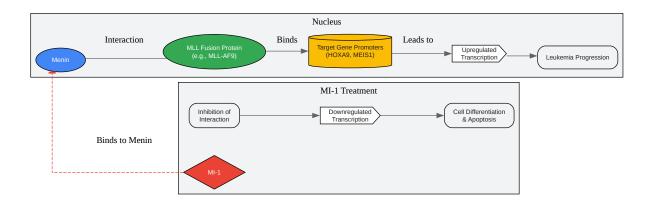
Procedure:



- Transfect HEK293T cells with the Flag-MLL-AF9 expression vector.
- After 24 hours, treat the cells with MI-1 or a vehicle control for an additional 24 hours.
- Lyse the cells in ice-cold lysis buffer.
- Clarify the cell lysates by centrifugation.
- Incubate a portion of the lysate with an anti-Flag antibody overnight at 4°C with gentle rotation.
- Add Protein A/G magnetic beads and incubate for another 1-2 hours.
- Wash the beads several times with lysis buffer.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Perform western blotting using anti-Menin and anti-Flag (or anti-AF9) antibodies to detect the
 co-immunoprecipitated proteins. A decrease in the Menin signal in the MI-1 treated sample
 indicates disruption of the interaction.

Mandatory Visualization

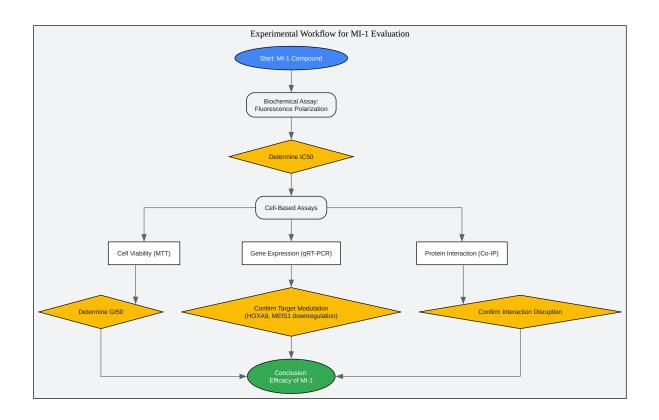




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Caption: MI-1 Signaling Pathway in MLL-rearranged Leukemia.





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Caption: Experimental Workflow for **MI-1** Evaluation.



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